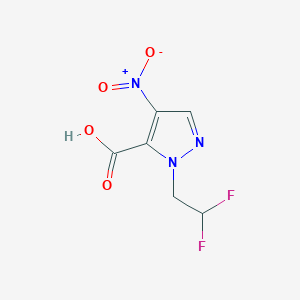

1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

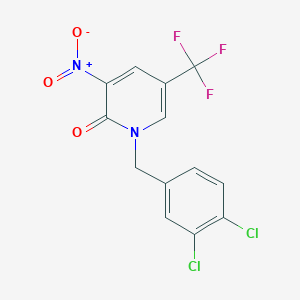

Compounds like “1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid” belong to a class of organic compounds known as halogenated carboxylic acids and derivatives . These are compounds containing a carboxylic acid in which the hydrogen(s) of the carboxyl group is replaced by a halogen atom .

Synthesis Analysis

The synthesis of similar compounds often involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis

The molecular structure of these compounds is typically characterized by the presence of a carboxylic acid group (COOH) and a halogen atom . The exact structure would depend on the specific compound and its substituents .Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse and depend on the specific compound and conditions. For instance, difluoromethylation processes often involve the formation of X–CF2H bonds .Physical And Chemical Properties Analysis

These compounds typically have certain common physical and chemical properties. For example, they are usually soluble in water and have an octanol/water partition coefficient (log Pow) of around 1.2 . They do not dissociate at pH of 1 to 12 and are stable to hydrolysis .Mecanismo De Acción

Target of Action

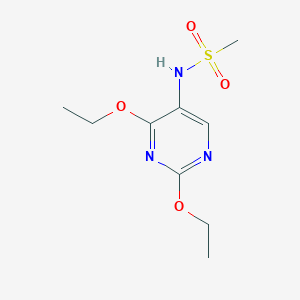

It is known that the 2,2-difluoroethyl group is an important lipophilic hydrogen bond donor in medicinal chemistry . This group can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The 2,2-difluoroethyl group is known to interact with its targets via electrophilic 2,2-difluoroethylation . This interaction can result in changes to the target’s function, potentially influencing biological processes.

Biochemical Pathways

Compounds with a similar structure, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds could affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that 2’,2’-difluoro-2’-deoxycytidine (dfdc), a compound with a similar difluoroethyl group, is rapidly inactivated by gut and liver cytidine deaminase (cd) to 2’,2’-difluoro-2’-deoxyuridine (dfdu), indicating poor oral bioavailability .

Result of Action

The incorporation of electronegative fluorine atoms in the 2,2-difluoroethyl group allows for lipophilicity modulation and increases the acidity of the proton, tuning drug target affinity and specificity . This could result in a variety of molecular and cellular effects, depending on the specific targets and pathways involved.

Action Environment

It is known that the selectivity of similar compounds can be influenced by the solvent used in the reaction

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,2-difluoroethyl)-4-nitropyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N3O4/c7-4(8)2-10-5(6(12)13)3(1-9-10)11(14)15/h1,4H,2H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGFZMDFINFRDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1[N+](=O)[O-])C(=O)O)CC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline](/img/structure/B2849070.png)

![N-(3-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2849079.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone oxalate](/img/structure/B2849080.png)

![4-(N,N-diallylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2849087.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2849091.png)